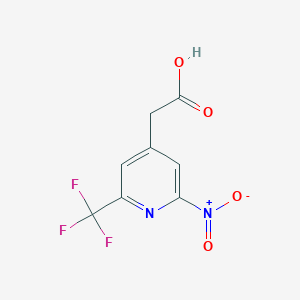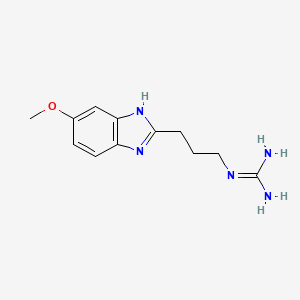
Ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate is a heterocyclic compound that has garnered interest due to its versatile chemical properties and potential applications in various fields. This compound is characterized by the presence of an amino group, two methyl groups, and an ester functional group attached to a pyridine ring. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate, potassium hydroxide, or sodium alkoxide . The reaction is usually carried out in a high boiling point solvent like pyridine . Another method involves the reaction of pyridinethione with ethyl chloroacetate in the presence of sodium ethoxide, followed by Thrope–Ziegler cyclization in ethanolic potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate undergoes various types of chemical reactions, including:
Diazotization: The amino group can be diazotized using sodium nitrite in water, leading to the formation of diazo compounds.
Substitution: The ester functional group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic systems such as azoles, azines, and azepine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium nitrite for diazotization, thiourea, guanidine carbonate, and hydroxylamine hydrochloride for subsequent reactions . Reaction conditions often involve aqueous or ethanolic solutions and may require heating to facilitate the reactions.
Major Products Formed
Major products formed from the reactions of this compound include various heterocyclic compounds such as thienopyridine derivatives, pyrimidinones, and isoxazoles . These products are of interest due to their potential biological activities and applications in pharmaceuticals.
科学的研究の応用
作用機序
The mechanism of action of ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate involves its ability to act as both a nucleophile and an electrophile. The amino group can donate electrons, making it nucleophilic, while the ester carbonyl group can accept electrons, making it electrophilic . This dual functionality allows the compound to participate in a wide range of chemical reactions, forming various products with different biological activities.
類似化合物との比較
Ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate can be compared with similar compounds such as ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate . Both compounds share a similar core structure but differ in the presence of a thieno ring in the latter. This difference can lead to variations in their chemical reactivity and biological activities.
特性
CAS番号 |
1393584-99-0 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
ethyl 3-amino-4,6-dimethylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)9-8(11)6(2)5-7(3)12-9/h5H,4,11H2,1-3H3 |
InChIキー |
CEKMWVRXRLGSLA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CC(=N1)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


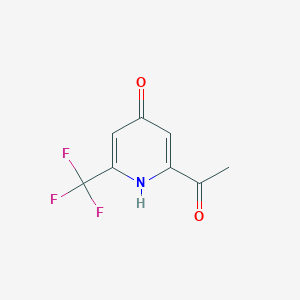
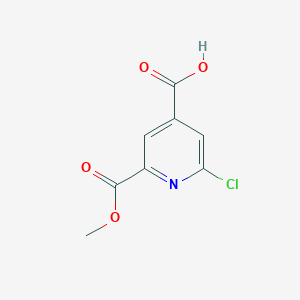

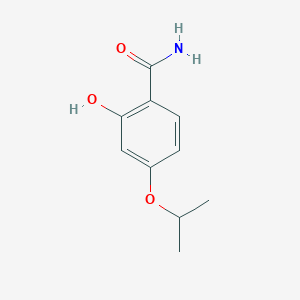
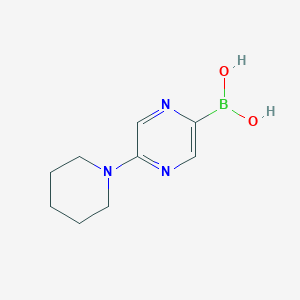
![1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone](/img/structure/B14853061.png)
![3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14853063.png)
![5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole](/img/structure/B14853065.png)
![15,19-Diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene](/img/structure/B14853066.png)


